molecular formula C13H15N3O B14917847 n-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1h-pyrazol-4-amine

n-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1h-pyrazol-4-amine

Cat. No.: B14917847
M. Wt: 229.28 g/mol
InChI Key: WGMUVQABQBIUQH-UHFFFAOYSA-N
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Description

N-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1H-pyrazol-4-amine is a compound that features a benzofuran ring fused with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Final Coupling: The final step involves coupling the benzofuran and pyrazole intermediates under suitable conditions, such as using a base and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine: A compound with a similar benzofuran structure but different functional groups.

    Ethyl 3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate: Another benzofuran derivative with different substituents.

Uniqueness

N-((2,3-Dihydrobenzofuran-5-yl)methyl)-1-methyl-1H-pyrazol-4-amine is unique due to its combination of a benzofuran ring and a pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C13H15N3O/c1-16-9-12(8-15-16)14-7-10-2-3-13-11(6-10)4-5-17-13/h2-3,6,8-9,14H,4-5,7H2,1H3

InChI Key

WGMUVQABQBIUQH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC3=C(C=C2)OCC3

Origin of Product

United States

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